molecular formula C19H17BrN2O2S B3682743 2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid

2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid

Cat. No.: B3682743
M. Wt: 417.3 g/mol
InChI Key: URLNZKOZKSOTOE-UHFFFAOYSA-N
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Description

2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid is a complex organic compound that features a thiazole ring, a bromophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid typically involves multi-step organic reactions One common method starts with the formation of the thiazole ring through a cyclization reaction involving a bromophenyl amine and a dimethylphenyl ketone The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. For example, the use of a packed-bed reactor with a suitable catalyst can facilitate the cyclization and carboxylation reactions under milder conditions.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and bromophenyl group can facilitate binding to active sites, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit enzyme activity by binding to the catalytic site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and bromophenyl group allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-[2-(4-bromoanilino)-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-11-3-8-15(12(2)9-11)18-16(10-17(23)24)25-19(22-18)21-14-6-4-13(20)5-7-14/h3-9H,10H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLNZKOZKSOTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)Br)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid
Reactant of Route 2
2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid
Reactant of Route 3
2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid
Reactant of Route 4
Reactant of Route 4
2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid
Reactant of Route 5
Reactant of Route 5
2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid
Reactant of Route 6
2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid

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